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Compound of Interest

Compound Name: Ethyl 2-methyl-4-pentenoate

Cat. No.: B044335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: Ethyl 2-methylpent-4-enoate CAS Number: 53399-81-8 Molecular Formula:

C₈H₁₄O₂ Synonyms: Ethyl 2-methyl-4-pentenoate, 2-Methyl-4-pentenoic Acid Ethyl Ester,

Pineapple Pentenoate.[1][2]

This guide provides a comprehensive overview of ethyl 2-methyl-4-pentenoate, a valuable

chemical intermediate. The document details its physicochemical properties, spectroscopic

data for characterization, and detailed protocols for its synthesis. Furthermore, it explores its

applications in organic synthesis, particularly as a reactant in carbon-carbon bond-forming

reactions, which is of significant interest to the drug development community.

Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of ethyl 2-methyl-4-pentenoate are summarized

below. This data is essential for its identification, characterization, and use in experimental

settings.

Table 1: Physicochemical Properties
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Property Value Reference

Molecular Weight 142.20 g/mol [1]

Density 0.873 g/mL at 25 °C [2]

Boiling Point 153-155 °C [2]

Refractive Index n20/D 1.417 [2]

Flash Point 105 °F (40.6 °C) [2]

Solubility
Insoluble in water; soluble in

alcohol and fixed oils.
[1]

Table 2: Spectroscopic Data
Technique Key Peaks/Shifts Reference

¹H NMR
Spectra available from

commercial suppliers.
[1]

¹³C NMR
Spectra available from

commercial suppliers.
[1]

IR Spectroscopy
Key stretches include C=O

(ester) and C=C (alkene).
[1][3]

Mass Spectrometry

Molecular ion peak and

fragmentation pattern are

available.

[4]

Synthesis of Ethyl 2-methyl-4-pentenoate
Ethyl 2-methyl-4-pentenoate can be synthesized through several routes. Two common

laboratory-scale preparations are detailed below.

Experimental Protocol 1: From Triethyl Orthopropionate
and Allyl Alcohol
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This method involves the reaction of triethyl orthopropionate with allyl alcohol in the presence

of an acid catalyst.

Materials:

Triethyl orthopropionate (1,1,1-triethoxypropane)

Allyl alcohol (2-propen-1-ol)

Phosphoric acid (85%)

Sodium bicarbonate

Mineral oil (e.g., Primol)

Procedure:

In a suitable autoclave, combine triethyl orthopropionate (2.4 moles), allyl alcohol (2.4

moles), and phosphoric acid (12 g).

Seal the autoclave and heat the mixture with stirring to a temperature of 165-185°C for

approximately 3 hours.

After cooling, carefully open the autoclave and add sodium bicarbonate (12.6 g) to neutralize

the phosphoric acid.

Add mineral oil (30 g) as a still base.

Fractionally distill the mixture. An initial fraction of ethanol and ethyl propionate is collected at

atmospheric pressure around 129°C.

The desired product, ethyl 2-methyl-4-pentenoate, is then distilled under reduced pressure

(40 mm Hg) at approximately 75°C.

Experimental Protocol 2: From Diethyl Methylmalonate
This two-step process involves the alkylation of diethyl methylmalonate.

Materials:
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Diethyl methylmalonate

Diisopropylamine

n-Butyllithium (n-BuLi)

Tetrahydrofuran (THF)

Hexane

Lithium iodide (LiI)

Dimethyl sulfoxide (DMSO)

Water

Procedure:

Step 1: In a reaction vessel under an inert atmosphere, dissolve diethyl methylmalonate in a

mixture of tetrahydrofuran and hexane. Cool the solution and add diisopropylamine followed

by the dropwise addition of n-butyllithium at 20°C. Stir the reaction mixture for 1.5 hours. This

step generates the enolate.

Step 2: To the reaction mixture, add a solution of lithium iodide in water and dimethyl

sulfoxide. This step facilitates the alkylation and subsequent workup.

The product, ethyl 2-methyl-4-pentenoate, is isolated and purified using standard

techniques such as extraction and distillation.
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Synthesis Workflow of Ethyl 2-methyl-4-pentenoate

Protocol 1: From Triethyl Orthopropionate Protocol 2: From Diethyl Methylmalonate

Triethyl Orthopropionate + Allyl Alcohol

Reaction in Autoclave with H₃PO₄ (165-185°C)

Neutralization with NaHCO₃

Fractional Distillation

Ethyl 2-methyl-4-pentenoate

Diethyl Methylmalonate

Enolate Formation (LDA/n-BuLi)

Alkylation

Workup and Purification

Ethyl 2-methyl-4-pentenoate

Click to download full resolution via product page

Synthesis workflows for ethyl 2-methyl-4-pentenoate.

Applications in Drug Development and Organic
Synthesis
While primarily known as a flavoring agent with a fruity, pineapple-like aroma, ethyl 2-methyl-
4-pentenoate also serves as a versatile building block in organic synthesis. Its potential as a

precursor for anti-inflammatory and analgesic medications has been noted, although specific,

publicly documented synthetic pathways to approved drugs are not readily available.
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A notable application in a context relevant to drug discovery is its use as a reactant in the Heck

coupling reaction. This palladium-catalyzed carbon-carbon bond-forming reaction is a

cornerstone of modern organic synthesis, widely used in the construction of complex molecular

architectures, including pharmacologically active compounds.

Heck Coupling Reaction with Ethyl 2-methyl-4-
pentenoate
In a study focused on the development of N-Methyl-D-Aspartate (NMDA) receptor modulators,

ethyl 2-methyl-4-pentenoate was used in a Heck coupling reaction with a triflate derivative.[5]

Experimental Protocol:

Reactants: A triflate (e.g., an aromatic triflate), ethyl 2-methyl-4-pentenoate, a palladium

catalyst (e.g., palladium acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base

(e.g., triethylamine).

Procedure: The reactants are combined in a suitable solvent and heated to effect the

coupling reaction. The product, a more complex molecule incorporating the pentenoate

structure, is then isolated and purified by flash chromatography.

This reaction demonstrates the utility of ethyl 2-methyl-4-pentenoate in creating substituted

alkenes, which are common motifs in drug candidates.
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Heck Coupling Reaction

Reaction Scheme Significance

Aromatic Triflate

Pd Catalyst, Ligand, Base

Ethyl 2-methyl-4-pentenoate

Coupled Product
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Introduces functionalized side chain

Access to complex scaffolds
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Click to download full resolution via product page

Logical relationship in the Heck coupling reaction.

Signaling Pathways
Currently, there is a lack of specific, publicly available research detailing the direct interaction of

ethyl 2-methyl-4-pentenoate or its immediate derivatives with specific biological signaling

pathways. While its use in the synthesis of NMDA receptor modulators has been documented,

the final active compounds are significantly different in structure. Therefore, a diagram of a

specific signaling pathway directly modulated by ethyl 2-methyl-4-pentenoate cannot be

provided at this time. Further research is needed to elucidate any direct pharmacological

effects of this compound.

Conclusion
Ethyl 2-methyl-4-pentenoate is a well-characterized compound with established

physicochemical and spectroscopic properties. Detailed synthetic protocols are available,
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making it an accessible building block for researchers. While its primary application has been in

the flavor industry, its utility in advanced organic synthesis, such as the Heck coupling reaction,

highlights its potential for the construction of complex molecules relevant to drug discovery.

Further investigations are warranted to explore its full potential as a precursor for novel

therapeutic agents and to understand its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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